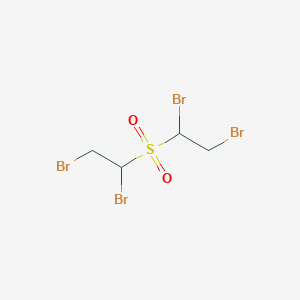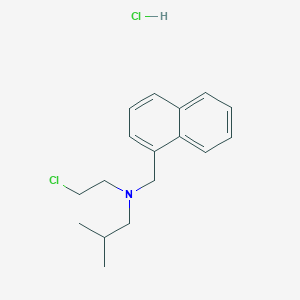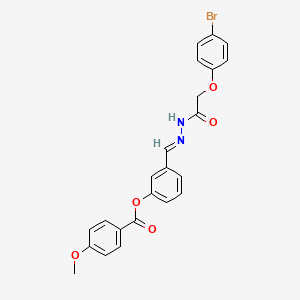![molecular formula C23H17Cl3N2O B12001396 7,9-Dichloro-5-(4-chlorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12001396.png)
7,9-Dichloro-5-(4-chlorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-DI-CL-4-(4-CL-PH)2-P-TOLYL-1,9B-2H-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE is a complex organic compound with the molecular formula C23H17Cl3N2O This compound is characterized by its unique structure, which includes multiple chlorine atoms, phenyl groups, and a diaza-cyclopenta-naphthalene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-DI-CL-4-(4-CL-PH)2-P-TOLYL-1,9B-2H-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE involves multiple steps, starting with the preparation of the core naphthalene structure. The process typically includes:
Formation of the Naphthalene Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the naphthalene core.
Introduction of Chlorine Atoms: Chlorination is carried out using reagents such as thionyl chloride or chlorine gas under specific conditions to introduce chlorine atoms at the desired positions.
Attachment of Phenyl Groups: The phenyl groups are introduced through Friedel-Crafts alkylation or acylation reactions using appropriate phenyl derivatives.
Formation of the Diaza-Cyclopenta Structure: This involves the cyclization of nitrogen-containing precursors to form the diaza-cyclopenta structure.
Industrial Production Methods
Industrial production of this compound, if required, would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6,8-DI-CL-4-(4-CL-PH)2-P-TOLYL-1,9B-2H-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer chlorine atoms or altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing chlorine atoms.
Applications De Recherche Scientifique
6,8-DI-CL-4-(4-CL-PH)2-P-TOLYL-1,9B-2H-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mécanisme D'action
The mechanism of action of 6,8-DI-CL-4-(4-CL-PH)2-P-TOLYL-1,9B-2H-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-CL-4-(4-CL-PH)-2-P-TOLYL-1,9B-2H-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE
- 6,8-DI-CL-2-(3,4-DI-MEO-PH)-4-PH-1,9B-2H-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE
- 8-CL-4-(4-ETHOXY-PH)-2-P-TOLYL-1,9B-2H-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE
Uniqueness
6,8-DI-CL-4-(4-CL-PH)2-P-TOLYL-1,9B-2H-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE is unique due to its specific arrangement of chlorine atoms and phenyl groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C23H17Cl3N2O |
|---|---|
Poids moléculaire |
443.7 g/mol |
Nom IUPAC |
7,9-dichloro-5-(4-chlorophenyl)-2-(4-methylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C23H17Cl3N2O/c1-13-2-4-14(5-3-13)20-12-21-18-10-17(25)11-19(26)22(18)29-23(28(21)27-20)15-6-8-16(24)9-7-15/h2-11,21,23H,12H2,1H3 |
Clé InChI |
WBNUNZYJBJRCDJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C(=CC(=C4)Cl)Cl)OC3C5=CC=C(C=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(4-chlorophenyl)-4-{[(E)-(3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12001347.png)







![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}pyridine-3-carbohydrazide](/img/structure/B12001384.png)
![4-{[(3-methyl-2-thienyl)methylene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12001393.png)

![[(1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)amino]urea](/img/structure/B12001413.png)
![2-((E)-{[(E)-1-methylpropyl]imino}methyl)phenol](/img/structure/B12001422.png)
